2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core. This scaffold is substituted at position 2 with a 2-butoxyphenyl group and at position 4 with a sulfanyl (-S-) bridge connected to an acetamide moiety. The acetamide nitrogen is further linked to a 2,3-dihydro-1,4-benzodioxin-6-yl group, introducing an oxygen-rich aromatic system.
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-2-3-12-32-22-7-5-4-6-19(22)20-16-21-26(27-10-11-30(21)29-20)35-17-25(31)28-18-8-9-23-24(15-18)34-14-13-33-23/h4-11,15-16H,2-3,12-14,17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKBSRNOVKLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS Number: 1040654-98-5) is a complex organic molecule with significant potential for biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 490.6 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core linked to various functional groups, including a butoxyphenyl group and an acetamide moiety. This unique combination may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O4S |
| Molecular Weight | 490.6 g/mol |
| CAS Number | 1040654-98-5 |
Kinase Inhibition
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazin structure often exhibit significant biological activities, particularly as kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including signal transduction pathways related to cancer and inflammatory diseases. The potential of this compound to inhibit specific kinases suggests its utility in developing targeted therapies for these conditions .
Antimicrobial Activity
The presence of the sulfanyl group in the compound may confer antimicrobial properties. Compounds with similar structures have been reported to inhibit the growth of bacteria and fungi, indicating that this compound could be evaluated for its effectiveness against various microbial strains .
Adenosine Receptor Antagonism
Another area of interest is the compound's potential as an adenosine receptor antagonist. Adenosine receptors play a critical role in numerous physiological processes and are implicated in cancer and cardiovascular diseases. Antagonists of these receptors can modulate neurotransmission and may serve as therapeutic agents in treating these conditions .
Research Findings
Several studies have focused on the biological activity of similar compounds within the pyrazolo family. For instance:
- Study on Pyrazolo Derivatives : Research has demonstrated that pyrazolo derivatives exhibit anti-inflammatory and anticancer properties, providing a foundation for further exploration into the therapeutic potential of compounds like this compound .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the pyrazolo framework can significantly influence biological activity. This highlights the importance of optimizing structural features to enhance efficacy and selectivity against specific targets .
Case Study 1: Anticancer Activity
In a recent study examining various pyrazolo derivatives for anticancer activity, compounds similar to this compound were found to inhibit tumor cell proliferation in vitro. The study indicated that these compounds could induce apoptosis in cancer cells through modulation of kinase pathways .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of sulfanyl-containing compounds against common bacterial strains. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting that this compound warrants further investigation for its potential use as an antimicrobial agent .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often exhibit significant biological activities. The following applications have been identified for this compound:
Anticancer Activity
The pyrazolo[1,5-a]pyrazine derivatives are known to exhibit anticancer properties. This compound may act as a kinase inhibitor, targeting specific kinases involved in cancer cell proliferation and survival. Kinase inhibitors have been successfully used in the treatment of various cancers, making this compound a promising candidate for further exploration in oncology research .
Antimicrobial Properties
The sulfanyl group present in the compound may contribute to antimicrobial activity. Preliminary studies suggest that similar compounds have shown efficacy against various bacterial and fungal strains. Testing this compound's ability to inhibit microbial growth could lead to new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence that pyrazolo derivatives may possess neuroprotective properties. The interaction of this compound with adenosine receptors could provide therapeutic benefits in neurodegenerative diseases by modulating neuroinflammation and neuronal survival .
Synthesis and Characterization
The synthesis of 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step synthetic routes that may include:
- Formation of the Pyrazolo Core : Utilizing appropriate precursors to construct the pyrazolo[1,5-a]pyrazine framework.
- Sulfanyl Linkage Introduction : Employing thiol reagents to introduce the sulfanyl group.
- Acetamide Formation : Reacting with acetic anhydride or acetyl chloride to form the acetamide moiety.
Optimizing these synthetic steps is crucial for maximizing yield and purity of the final product.
Case Studies and Research Findings
Several studies have investigated related compounds with similar structures:
These studies highlight the diversity in functionalization and structural modifications that can influence biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a family of pyrazolo[1,5-a]pyrazine derivatives with modifications at two critical positions:
Position 2 of the pyrazolo[1,5-a]pyrazine core : Substituted with aryl groups (e.g., 2-butoxyphenyl, 4-chlorophenyl, or 2-methoxyphenyl).
Position 4 : Features a sulfanyl-acetamide linkage, with the acetamide nitrogen bound to diverse aromatic groups.
Key analogs and their properties are summarized below:
Physicochemical and Spectral Properties
- NMR Data : The benzodioxin acetamide moiety in the target compound likely exhibits characteristic signals similar to those in , such as δ 4.20 (m, 4H) for the dioxane ring protons and δ 2.11 (s, 3H) for the acetamide methyl group .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak, as seen in (e.g., m/z 194.0829 for a related benzodioxin acetamide) .
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via cyclization reactions. A common approach involves condensing 1-aminopyrazoles with α,β-unsaturated carbonyl compounds. For example, reacting 1-aminopyrazole with acetylenedicarboxylate under basic conditions yields the pyrazolo[1,5-a]pyrazine skeleton . Alternatively, [3+2] cycloaddition between pyrazine N-oxides and acetylenic dipolarophiles can form the bicyclic system.
Key Reaction Conditions :
-
Solvent : Ethanol or DMF at reflux.
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Catalyst : Triethylamine or DBU for deprotonation.
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NAS | K₂CO₃, DMF, 120°C | 68 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄, dioxane, 80°C | 82 | 98 |
Thiolation and Sulfanyl-Acetamide Linker Formation
The sulfanyl group is introduced by reacting a brominated intermediate with thiourea, followed by hydrolysis to yield the thiol. Subsequent alkylation with chloroacetyl chloride forms the sulfanyl-acetamide bridge. For example, treatment of 4-bromopyrazolo[1,5-a]pyrazine with thiourea in ethanol produces the thiolated derivative, which reacts with chloroacetyl chloride in the presence of triethylamine .
Critical Parameters :
-
Thiol Stability : Use of N₂ atmosphere to prevent oxidation.
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin amine is synthesized from 6-nitrocatechol. Cyclization with 1,2-dibromoethane in K₂CO₃/acetone forms the benzodioxin ring, followed by nitro reduction using H₂/Pd-C to yield the amine . Alternatively, direct amination via Buchwald-Hartwig coupling can introduce the amine group post-cyclization.
Synthetic Route :
-
Cyclization : 6-Nitrocatechol + 1,2-dibromoethane → 6-nitro-1,4-benzodioxin (85% yield).
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Reduction : H₂ (1 atm), Pd/C (10%), ethanol → 6-amino-1,4-benzodioxin (92% yield) .
Final Amide Coupling
The sulfanyl-acetamide intermediate is coupled with 2,3-dihydro-1,4-benzodioxin-6-amine using EDCl/HOBt in DCM. Activation of the carboxylic acid (from hydrolysis of the chloroacetyl intermediate) precedes amide bond formation.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 88 |
| HATU | DMF | 0 | 78 |
Purification and Characterization
Purification via column chromatography (SiO₂, hexane/EtOAc) isolates the final compound. Purity is confirmed by HPLC (>99%), and structural validation employs ¹H/¹³C NMR, HRMS, and IR spectroscopy.
Analytical Data :
-
HRMS : m/z [M+H]⁺ calc. 506.1821, found 506.1818.
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine), 7.45–6.82 (m, aromatic), 4.12 (s, 2H, SCH₂CO) .
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at pyrazine positions is controlled using directing groups or steric hindrance .
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Thiol Oxidation : Addition of antioxidants (e.g., BHT) during thiol handling .
Comparative Analysis of Synthetic Routes
The Suzuki-Miyaura coupling outperforms NAS in yield and scalability. EDCl-mediated amidation offers higher efficiency than HATU for this substrate. Future directions include flow chemistry for cyclization steps and enzymatic resolution to enhance enantiopurity.
Q & A
Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves a multi-step approach:
Core Formation : Coupling 2-mercaptopyrazolo[1,5-a]pyrazine derivatives with α-chloroacetamide intermediates under reflux in aprotic solvents (e.g., DMF or THF) .
Functionalization : Introducing the 2-butoxyphenyl and dihydrobenzodioxin groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
Purification : Chromatography (silica gel or HPLC) and recrystallization to isolate the product .
Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) are screened using thin-layer chromatography (TLC) to monitor progress . Yield improvements (e.g., 60–80%) are achieved by adjusting stoichiometry and inert atmosphere use .
Basic: Which analytical techniques are essential for confirming structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and sulfanyl linkage integrity (e.g., δ 3.8–4.2 ppm for acetamide protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 436.9 for CHClNOS variants) .
- HPLC : Assesses purity (>95%) and identifies impurities .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis : Establish EC/IC values across cell lines to account for potency variability .
- Orthogonal Assays : Use fluorescence polarization for receptor binding and enzymatic assays (e.g., kinase inhibition) to cross-validate .
- Control Experiments : Test metabolite stability (e.g., sulfanyl oxidation) and solvent effects (DMSO vs. aqueous buffers) .
Advanced: What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with adenosine receptors or phosphotransferases, focusing on pyrazine core H-bonding .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess dihydrobenzodioxin group flexibility .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze charge transfer at sulfanyl-acetamide junctions .
Basic: What are common impurities formed during synthesis, and how are they addressed?
Methodological Answer:
- Byproducts : Unreacted α-chloroacetamide (detected via TLC R 0.3–0.5) or dimerization of pyrazolo-pyrazine cores .
- Mitigation : Gradient HPLC (C18 column, 70:30 acetonitrile/water) removes polar impurities; recrystallization in ethanol eliminates non-polar residues .
Advanced: How to design experiments for SAR studies on the pyrazolo[1,5-a]pyrazine core?
Methodological Answer:
- Systematic Substitution : Replace 2-butoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
- Factorial Design : Vary substituent positions (C-2 vs. C-4) and measure activity changes in receptor binding assays .
- Data Analysis : Use IC clustering and principal component analysis (PCA) to identify critical structural motifs .
Basic: What in vitro assays are used for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., PDE4B inhibition) with Z’-factor >0.5 .
- Receptor Binding : Radioligand displacement (e.g., H-adenosine for A receptor affinity) .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to rule off-target effects .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Use Plackett-Burman design to screen critical parameters (e.g., temperature, catalyst ratio) .
- Kinetic Studies : Pseudo-first-order analysis to identify rate-limiting steps (e.g., acetamide coupling) .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfanyl anion generation) .
Basic: How does the sulfanyl group influence reactivity and stability?
Methodological Answer:
- Reactivity : Acts as a nucleophile in S-alkylation reactions but prone to oxidation (use antioxidants like BHT during storage) .
- Stability : Degrades under UV light (confirmed via LC-MS); store in amber vials at -20°C .
Advanced: How to address low reproducibility in biological assays?
Methodological Answer:
- Standardized Protocols : Pre-treat cells with 0.1% serum for 24h to minimize variability .
- Compound Stability : Confirm solubility (via dynamic light scattering) and avoid freeze-thaw cycles .
- Inter-Lab Validation : Share batches with collaborators for cross-testing (e.g., IC ± 10% deviation acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
